REACTION_CXSMILES
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C1C(=O)N([Br:8])C(=O)C1.[F:9][C:10]1[N:15]=[C:14]([CH3:16])[CH:13]=[CH:12][CH:11]=1.CC(N=NC(C#N)(C)C)(C#N)C.CCCCCC>CCOC(C)=O>[Br:8][CH2:16][C:14]1[CH:13]=[CH:12][CH:11]=[C:10]([F:9])[N:15]=1
|
Name
|
|
Quantity
|
35.6 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC(=N1)C
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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CCOC(=O)C
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Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
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Name
|
|
Quantity
|
1 L
|
Type
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reactant
|
Smiles
|
CCCCCC
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Control Type
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UNSPECIFIED
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Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
reaches 45° C.
|
Type
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TEMPERATURE
|
Details
|
cool to room temperature
|
Type
|
CUSTOM
|
Details
|
Remove the white precipitate
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Type
|
FILTRATION
|
Details
|
by filtration
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Type
|
WASH
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Details
|
wash the solid with hexane/EtOAc (1:1)
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Type
|
WASH
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Details
|
Wash the filtrate with small amounts of aqueous Na2S2O3, NaHCO3, and brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organics (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
remove most of the solvent under vacuum at room temperature
|
Type
|
CUSTOM
|
Details
|
Remove the remaining solvent
|
Type
|
DISTILLATION
|
Details
|
by distilling at atmospheric pressure
|
Name
|
|
Type
|
|
Smiles
|
BrCC1=NC(=CC=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |